molecular formula C9H13ClN2 B11906822 5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride

5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride

Cat. No.: B11906822
M. Wt: 184.66 g/mol
InChI Key: RVTIKPTWRCYJRI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

Scientific Research Applications

5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinolin-8-amine: A closely related compound with similar chemical properties.

    1,2,3,4-Tetrahydroisoquinoline: Another derivative of isoquinoline with distinct biological activities.

    8-Aminoquinoline: A compound with a similar structure but different functional groups.

Uniqueness

5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research applications, offering distinct advantages over similar compounds.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-8-amine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h4-6,9H,1-3,10H2;1H

InChI Key

RVTIKPTWRCYJRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CN=C2)N.Cl

Origin of Product

United States

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